1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl-
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Overview
Description
1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- is a chemical compound belonging to the benzisoxazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- typically involves the bromination of 2-methyl-1,2-benzisoxazol-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzisoxazole derivative, while substitution could introduce different functional groups at the bromine position.
Scientific Research Applications
1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisoxazol-3(2H)-one
- 5-Bromo-1,2-benzisoxazole
- 2-Methyl-1,2-benzisoxazole
Uniqueness
1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzisoxazole derivatives.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H6BrNO2/c1-10-8(11)6-4-5(9)2-3-7(6)12-10/h2-4H,1H3 |
InChI Key |
NWHZDAGUOMKDQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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